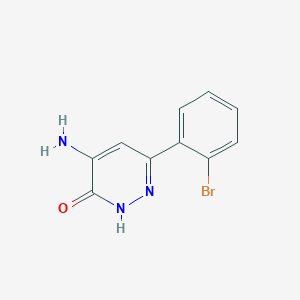

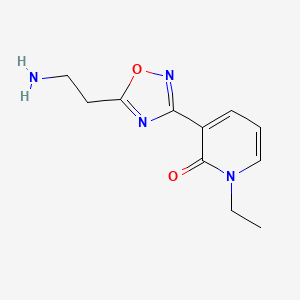

3-(5-(2-氨基乙基)-1,2,4-恶二唑-3-基)-1-乙基吡啶-2(1H)-酮

描述

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a novel compound synthesized from a combination of two chemical compounds, namely 5-(2-aminoethyl)-1,2,4-oxadiazole and 1-ethylpyridin-2(1H)-one. It is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields.

科学研究应用

合成和抗菌研究

一项研究提出了新型2-[4-[2-(5-乙基吡啶-2-基)乙氧基]苯基]-5-取代-1,3,4-恶二唑的合成,证明了它们对各种细菌和真菌的有效至弱抗菌活性。该系列中的化合物表现出显着的抑制作用,突出了1,3,4-恶二唑衍生物的抗菌潜力(Gaonkar、Rai 和 Prabhuswamy,2006)。

化学稳定性和 Boulton-Katritzky 重排

另一项研究调查了3-(2-氨基乙基)-5-取代1,2,4-恶二唑的化学稳定性,重点关注它们的反应性和 Boulton-Katritzky 重排,该重排产生平面吡唑啉和吡唑。这项研究阐明了这些重排发生的条件,有助于理解恶二唑衍生物的化学性质(Kayukova 等,2018)。

恶二唑和相关化合物的新途径

关于1,3,4-恶二唑、1,3,4-恶二唑吡啶和吡啶并哒嗪合成的研究表明了创建具有潜在有用生物或化学性质的不同化合物的潜力。这些研究证明了恶二唑衍生物在合成新化合物方面的多功能性(Elnagdi 等,1988)。

抗利什曼原虫活性及理论计算

一项关于4-氨基-1,2,4-三唑衍生物(包括1,3,4-恶二唑衍生物)的研究突出了它们的抗利什曼原虫活性。使用密度泛函理论(DFT)的理论计算支持了实验结果,表明此类化合物对婴儿利什曼原虫前鞭毛体具有效力(Süleymanoğlu 等,2017)。

通过 Boulton-Katritzky 重排的抗结核特性

关于5-芳基-3-(2-氨基乙基)-1,2,4-恶二唑重排为螺吡唑鎓化合物的研究揭示了它们的潜在抗结核特性。这项研究提供了对重排的恶二唑衍生物的生物活性的见解,表明它们在开发抗结核剂中的用途(Kayukova 等,2021)。

作用机制

Target of Action

The primary target of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is the Serotonin Receptor (SR) . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

The compound interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to the receptor and activates it, which then triggers a series of events in the cell. The activation of the 5-HT2A and 5-HT2C receptors that project from the pontine raphe nucleus to the amygdala and the marginal limbic cortex can cause acute psychomotor agitation, panic, and anxiety attacks .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the Tryptophan metabolism and the Biosynthesis of alkaloids derived from the shikimate pathway . These pathways are crucial for the production of serotonin and other important biological compounds .

Pharmacokinetics

Similar compounds are known to be quickly metabolized by the body to generate bioactive compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the serotonin receptors. Activation of these receptors can lead to changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences . It can also lead to side reactions such as nausea and panic attacks .

属性

IUPAC Name |

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKXLGKVVZYXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

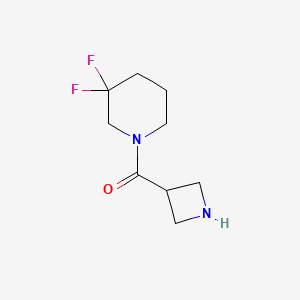

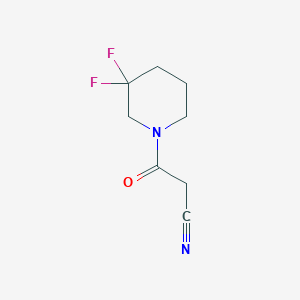

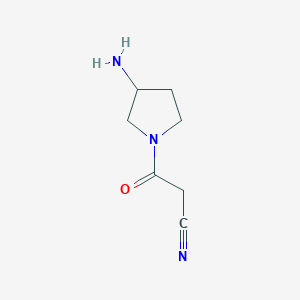

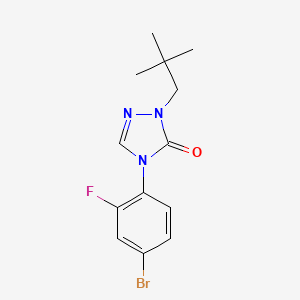

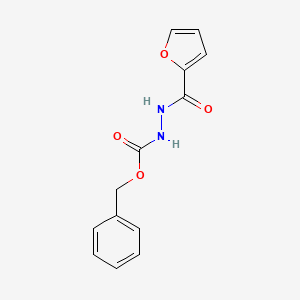

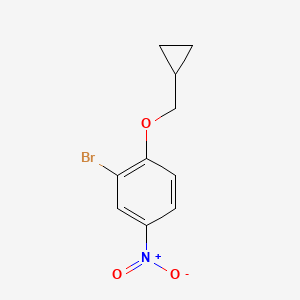

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)

![6-(5-Bromo-2-methylbenzyl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1475660.png)

![Pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1475664.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)